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Compound of Interest

Compound Name: beta-Methyl vinyl phosphate

Cat. No.: B027707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Beta-methyl vinyl phosphate (MAP) is a critical chemical intermediate, primarily recognized

for its role in the synthesis of carbapenem antibiotics.[1][2] Carbapenems are a class of β-

lactam antibiotics with a broad spectrum of antibacterial activity. The vinyl phosphate moiety in

MAP serves as an excellent leaving group, facilitating the introduction of various side chains,

which is a key step in the synthesis of diverse carbapenem derivatives like Meropenem,

Ertapenem, Biapenem, and Doripenem.[3] This document provides detailed experimental

protocols for the synthesis of a key beta-methyl vinyl phosphate carbapenem intermediate

and its subsequent reaction with nucleophiles.

Data Presentation
The following table summarizes key quantitative data for the synthesis of the p-nitrobenzyl

(PNB) protected beta-methyl vinyl phosphate carbapenem intermediate.
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Parameter Value Reference

Yield 81% [4]

Purity 98% [4]

Melting Point 125-126 °C [5]

Optical Rotation
[α]D25 = +40~+44° (c = 0.5,

methanol)
[5]

Infrared (IR) (KBr, νmax, cm⁻¹) 1780, 1745, 1605 [5]

¹H NMR (CDCl₃, δ, ppm)

1.24 (3H, d), 1.35 (3H, d), 2.38

(1H, d, J = 3.2 Hz), 3.35 (1H,

dd), 3.52 (1H, m), 4.26 (1H,

dd), 4.30 (1H, m), 5.24-5.41

(2H, ABq), 7.29 (10H, m), 7.58

and 8.18 (2H, d)

[5]

Experimental Protocols
Protocol 1: Synthesis of p-Nitrobenzyl (4R,5S,6S)-3-
(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-
methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-
carboxylate (A Beta-Methyl Vinyl Phosphate
Carbapenem Intermediate)
This protocol is based on the phosphonylation of a bicyclic ketone intermediate, a key step in

the synthesis of many carbapenem antibiotics.[3][4]

Materials:

(4R,5S,6S)-4-Nitrobenzyl 6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptan-

3-one-2-carboxylate

Diphenyl chlorophosphate (DPCP)
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Diisopropylethylamine (DIPEA)

Acetonitrile (anhydrous)

Petroleum ether

3.5% aqueous sodium dihydrogen phosphate solution

Water (deionized)

Nitrogen gas (inert atmosphere)

Thin Layer Chromatography (TLC) plates (silica gel)

Ice bath

Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under

a nitrogen atmosphere, dissolve the starting bicyclic ketone ester in anhydrous acetonitrile.

Cool the solution to between -10 °C and -15 °C using an ice-salt bath.

Slowly add diisopropylethylamine (1.1 equivalents) to the cooled solution via syringe.

In a separate, dry dropping funnel, prepare a solution of diphenyl chlorophosphate (1.0

equivalent) in anhydrous acetonitrile.

Add the diphenyl chlorophosphate solution dropwise to the reaction mixture over a period of

30 minutes, ensuring the temperature remains below -10 °C.

Stir the reaction mixture at -10 °C to -15 °C for 5 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is completely consumed.

Upon completion, add 300 mL of petroleum ether to the reaction mixture, followed by 300 mL

of a 3.5% aqueous sodium dihydrogen phosphate solution, while stirring vigorously. This will
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cause the product to precipitate as a white solid.

Filter the precipitate using a Büchner funnel.

Wash the collected solid sequentially with 100 mL of petroleum ether and 500 mL of

deionized water.

Dry the product under vacuum to obtain the beta-methyl vinyl phosphate carbapenem

intermediate.

Protocol 2: General Reaction of Beta-Methyl Vinyl
Phosphate Carbapenem Intermediate with Thiol
Nucleophiles
The vinyl phosphate group is an excellent leaving group, allowing for the facile addition of

nucleophiles, such as thiols, to introduce the C2 side chain of carbapenem antibiotics.[6]

Materials:

p-Nitrobenzyl (4R,5S,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-

oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Desired thiol (e.g., 2-mercapto-N-methyl-1,3-thiazole for Meropenem synthesis)

A suitable base (e.g., diisopropylethylamine or potassium carbonate)

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

Nitrogen gas (inert atmosphere)

Procedure:

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the

beta-methyl vinyl phosphate carbapenem intermediate in the chosen anhydrous solvent.

In a separate flask, dissolve the thiol nucleophile (1.0-1.2 equivalents) in the same

anhydrous solvent.
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To the thiol solution, add the base (1.0-1.2 equivalents) and stir for 10-15 minutes at room

temperature to form the thiolate.

Slowly add the thiolate solution to the solution of the carbapenem intermediate at room

temperature.

Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The

reaction time can vary from a few hours to overnight depending on the specific thiol and

reaction conditions.

Upon completion, the reaction mixture can be worked up by quenching with a suitable

aqueous solution (e.g., ammonium chloride), followed by extraction with an organic solvent

(e.g., ethyl acetate).

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure.

The crude product is then purified by column chromatography or recrystallization to yield the

final carbapenem product with the desired side chain.

Mandatory Visualizations
Synthesis of Beta-Methyl Vinyl Phosphate Carbapenem
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Reaction Setup
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Caption: Workflow for the synthesis of the beta-methyl vinyl phosphate carbapenem

intermediate.

Reaction with a Thiol Nucleophile
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Reactant Preparation
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Caption: General workflow for the reaction of the intermediate with a thiol nucleophile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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